molecular formula C20H17ClN4O2S B327522 (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327522
M. Wt: 412.9 g/mol
InChI Key: WRBJJZYAQFKOQA-JEGSZOCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound It belongs to the class of thiadiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with isobutylamine and thiourea under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with DNA or proteins could result in anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the isobutyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H17ClN4O2S/c1-11(2)9-17-24-25-18(22)14(19(26)23-20(25)28-17)10-12-7-8-16(27-12)13-5-3-4-6-15(13)21/h3-8,10-11,22H,9H2,1-2H3/b14-10-,22-18?

InChI Key

WRBJJZYAQFKOQA-JEGSZOCCSA-N

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1

SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Origin of Product

United States

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